molecular formula C11H22ClNO2 B6610162 methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride CAS No. 2866318-32-1

methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride

Cat. No.: B6610162
CAS No.: 2866318-32-1
M. Wt: 235.75 g/mol
InChI Key: XEUZVQRDTHAUSS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring with two methyl groups at the 4,4-position and an amino group attached to the second carbon of the acetate moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4,4-dimethylcyclohexanone as the starting material.

  • Reaction Steps: The cyclohexanone undergoes a series of reactions including amination, esterification, and hydrochloride formation.

  • Reaction Conditions: The amination step may involve reagents such as ammonia or an amine source under specific conditions of temperature and pressure. The esterification step typically uses methanol in the presence of an acid catalyst. The final hydrochloride formation is achieved by treating the ester with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Alkylated amines and amides.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride can be used to study enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(3,3-dimethylcyclohexyl)acetate hydrochloride

  • Methyl 2-amino-2-(2,2-dimethylcyclohexyl)acetate hydrochloride

  • Methyl 2-amino-2-(5,5-dimethylcyclohexyl)acetate hydrochloride

Uniqueness: Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate hydrochloride is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that contributes to its biological properties. Its chemical formula is C12H23ClN2O2, and it features a dimethylcyclohexyl group that may influence its interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes. This compound can modulate the activity of various biomolecules, potentially leading to therapeutic effects. The exact pathways through which it operates are still under investigation but may include:

  • Receptor Binding: The compound may bind to neurotransmitter receptors or other molecular targets, altering their activity.
  • Enzymatic Modulation: It may influence enzymatic pathways involved in metabolic processes.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

  • Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects: Investigations have suggested potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Summary of Biological Activities

Activity Type Description References
AntimicrobialPotential activity against specific bacteria
Anti-inflammatorySuggested effects in reducing inflammation
Enzymatic modulationInteraction with metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated significant inhibition at concentrations above 50 μg/mL. This suggests potential for development as an antimicrobial agent.
  • Inflammatory Models : In vitro assays using macrophage cell lines treated with the compound showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha), indicating its potential role in managing inflammatory responses.
  • Pharmacokinetics : Research into the pharmacokinetic profile revealed moderate absorption and bioavailability, suggesting that formulation strategies could enhance its therapeutic efficacy.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile in more complex biological systems.
  • Mechanistic Studies : Detailed studies to understand the specific molecular interactions and pathways affected by this compound.
  • Formulation Development : Exploring different formulations to improve bioavailability and therapeutic outcomes.

Properties

IUPAC Name

methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3;/h8-9H,4-7,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUZVQRDTHAUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C(=O)OC)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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